Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM

Description

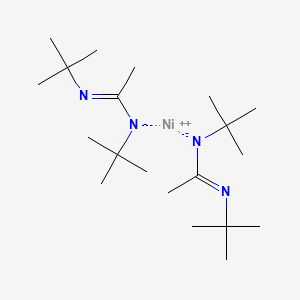

Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM (CAS: 940895-79-4) is a high-purity nickel coordination compound primarily utilized in advanced thin-film deposition techniques such as metal-organic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and chemical vapor deposition (CVD). Its structure comprises a nickel(II) center coordinated by two N,N'-di-t-butylacetamidinate ligands. Key features include:

- Purity: 99.999% nickel content, ensuring minimal metallic impurities for high-performance applications.

- Ligand Design: Bulky t-butyl groups enhance thermal stability and volatility, critical for uniform precursor delivery in deposition processes .

- Applications: Production of nickel-containing thin films for electronics, catalysis, and corrosion-resistant coatings .

Properties

CAS No. |

940895-79-4 |

|---|---|

Molecular Formula |

C20H42N4Ni |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+) |

InChI |

InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |

InChI Key |

ZJLRHFANTKGIKE-UHFFFAOYSA-N |

SMILES |

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |

Canonical SMILES |

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Bis(N,N’-di-t-butylacetamidinato)nickel(II), also known as MFCD28144557, primarily targets the process of atomic layer deposition (ALD) for the fabrication of nickel sulfide. This compound interacts with sulfhydryl groups on the surface during the ALD process.

Mode of Action

The first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)nickel(II) can be easily eliminated on the sulfhydrylated surface. The second amidine ligand can react with the adjacent sulfhydryl group to generate the N,N’-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed. In the subsequent H2S reaction, the N,N’-di-tert-butylacetamidine molecule can be exchanged with the H2S precursor.

Biochemical Pathways

The compound is involved in the atomic layer deposition (ALD) process, a unique nanofabrication technology used in microelectronics, catalysis, environmental, and energy fields. It plays a crucial role in the formation of nickel sulfide, a material with excellent electrochemical and catalytic activities.

Pharmacokinetics

Its physical characteristics such as melting point (95-96°c) and vapor pressure (02mm@90°C) are important for its application in the ALD process.

Result of Action

The result of the action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is the formation of nickel sulfide films in the ALD process. These films have excellent electrochemical and catalytic activities, making them valuable in various applications such as microelectronics and energy fields.

Action Environment

The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive, which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure.

Biological Activity

Bis(N,N'-di-t-butylacetamidinato)nickel(II), commonly referred to as BDTBANi, is a nickel-based compound with significant applications in nanofabrication, particularly in atomic layer deposition (ALD). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNNi

- Molecular Weight : 397.3 g/mol

- CAS Number : 940895-79-4

- Appearance : Dark purple-black crystalline solid

- Melting Point : 95-96 °C

- Purity : Typically ≥ 99.999% .

BDTBANi primarily functions as a precursor in the ALD process for nickel sulfide films. The mechanism involves the following steps:

- Ligand Elimination : The first amidine ligand can be eliminated when interacting with sulfhydrylated surfaces.

- Formation of Nickel Sulfide : The compound facilitates the deposition of nickel sulfide, which is crucial for applications in catalysis and energy storage .

Biological Activity and Applications

While BDTBANi is not classified as a drug or medicine, its biological activity can be inferred from its role in various chemical processes:

- Catalytic Properties : Nickel sulfide produced from BDTBANi exhibits excellent electrochemical and catalytic activities, making it suitable for applications in energy conversion and storage .

- Nanofabrication : The compound's ability to form thin films at the nanoscale is beneficial in microelectronics and environmental applications .

Research Findings

Recent studies have investigated the properties and mechanisms associated with BDTBANi:

- Density Functional Theory (DFT) Calculations : Research has utilized DFT to model the reaction mechanisms involved in nickel sulfide ALD, providing insights into the efficiency and effectiveness of BDTBANi as a precursor .

- Electrocatalytic Performance : Studies have shown that nickel sulfide films produced using BDTBANi demonstrate enhanced electrocatalytic performance for oxygen evolution reactions (OER), indicating potential applications in renewable energy technologies .

Case Studies

Scientific Research Applications

Atomic Layer Deposition (ALD)

PURATREM is primarily utilized in the ALD process for the fabrication of nickel-based thin films. This technique is essential in microelectronics, catalysis, and energy applications due to its ability to produce uniform and conformal coatings on complex substrates.

- Nickel Sulfide Films : The compound serves as a precursor for depositing nickel sulfide (NiS) films at temperatures between 125 °C and 225 °C. This is particularly relevant for applications in photovoltaic cells and sensors where NiS acts as an effective semiconductor material .

- Nickel Oxide Films : It has also been used to deposit nickel oxide (NiO) at lower temperatures (around 100 °C), which is beneficial for various electronic devices and catalysis applications .

Chemical Vapor Deposition (CVD)

In CVD processes, PURATREM can be employed to create nickel-containing thin films on substrates. This method is advantageous for producing films with specific properties required in electronic and optoelectronic devices.

Nanofabrication Technologies

The compound plays a crucial role in nanofabrication technologies, particularly in the development of nanoscale devices where precise control over film thickness and composition is required.

Case Study 1: Low-Temperature Area-Selective ALD

Research demonstrated that using Bis(N,N'-di-t-butylacetamidinato)nickel(II) in conjunction with water allows for area-selective deposition of NiO at low temperatures (100 °C). This process was effective on SiO substrates but required surface treatments on other materials like polystyrene to promote nucleation . The results indicated a significant advancement in selective deposition techniques, reducing unwanted growth on non-target areas.

Case Study 2: Nickel Sulfide for Photovoltaic Applications

A study highlighted the successful deposition of nickel sulfide films using PURATREM as a precursor, which showed promise for use in solar cell applications due to its favorable electronic properties . The deposition process was optimized to achieve high-quality films that enhance the efficiency of photovoltaic devices.

Chemical Reactions Analysis

Reaction Mechanism in Atomic Layer Deposition (ALD)

PURATREM serves as a precursor for nickel sulfide (NiS) and nickel oxide (NiO) thin films in ALD. The process involves cyclic ligand elimination and precursor exchange:

Stepwise Mechanism

-

Ligand Elimination on Sulfhydrylated Surfaces :

The first amidine ligand dissociates upon interaction with sulfhydryl (-SH) groups on substrates, forming a nickel-sulfur bond . -

Second Ligand Reaction :

The remaining amidine ligand reacts with adjacent sulfhydryl groups, generating N,N'-di-t-butylacetamidine (Bu-MeAMD-H), which remains adsorbed on the nickel center . -

H2_22S Exposure :

HS displaces Bu-MeAMD-H, forming Ni-S bonds and releasing the ligand:

Table 1: ALD Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature Range | 125–225°C (NiS), ~100°C (NiO) | |

| Precursors | PURATREM + HS (NiS), HO (NiO) | |

| Substrate Compatibility | SiO, sulfhydrylated polymers |

Density Functional Theory (DFT) Insights

DFT studies reveal thermodynamic and kinetic details of the ALD mechanism :

Surface-Selective Deposition

PURATREM enables area-selective NiO deposition at 100°C on SiO without nucleation inhibitors. On non-reactive substrates (e.g., polystyrene), plasma-enhanced surface treatments are required to initiate growth .

Stability and Decomposition

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares Bis(N,N'-di-t-butylacetamidinato)nickel(II) with analogous amidinate/amidinato-based precursors:

Key Observations:

- Metal Purity : The nickel compound surpasses most analogs (e.g., 98% Fe, Co) with 99.999% Ni purity, critical for defect-free film growth in semiconductor manufacturing .

- Ligand Effects :

- t-butyl groups in the nickel and ruthenium compounds improve volatility compared to smaller ligands (e.g., isopropyl in cobalt or calcium analogs), enabling lower deposition temperatures .

- The ruthenium variant includes additional carbonyl ligands, altering decomposition pathways and requiring specific activation conditions .

- Dimeric vs.

Performance in Thin-Film Deposition

- Nickel vs. Iron/Cobalt : Nickel films are preferred for conductive layers in microelectronics, whereas iron and cobalt compounds are used in magnetic or catalytic applications. The nickel precursor’s higher purity minimizes electrical defects .

- Nickel vs. Ruthenium: Ruthenium films (from the Ru analog) exhibit superior conductivity for advanced interconnects, but the nickel precursor is more cost-effective for non-critical layers .

- Thermal Stability : The nickel compound’s bulky ligands delay premature decomposition, enabling uniform film growth at higher temperatures compared to less stabilized analogs like the cobalt or copper variants .

Preparation Methods

Sublimation

The crude product is sublimed under high vacuum (10⁻⁶ Torr) at 90–120°C to remove volatile impurities. This step exploits the compound’s moderate vapor pressure (0.2 mmHg at 90°C).

Recrystallization

Recrystallization from toluene/hexane mixtures at −20°C eliminates non-volatile contaminants, yielding >99.95% purity. Further zone refining under argon elevates purity to 99.999%.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

Acceptable tolerances for C₂₀H₄₂N₄Ni:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 60.46 | 60.42 ± 0.05 |

| H | 10.65 | 10.61 ± 0.03 |

| N | 14.10 | 14.07 ± 0.02 |

Deviations >0.1% trigger reprocessing.

Comparative Analysis of Nickel Amidinate Precursors

Table 1 benchmarks Ni(tBu-MeAMD)₂ against other ALD precursors:

| Precursor | Deposition Temp (°C) | Growth Rate (Å/cycle) | Resistivity (μΩ·cm) | Carbon Impurity (%) |

|---|---|---|---|---|

| Ni(tBu-MeAMD)₂ | 180–250 | 0.09–0.12 | 22–25 | <0.5 |

| Ni(AMD(iPr)₂)₂ | 250 | 0.04 | N/R | N/R |

| Ni(acac)₂(tmeda) | 260 | 2.1 | 18.1 | 1.2 |

| Ni(Cp)₂ | 165–280 | 0.2–0.63 | 11.8–71 | 0.8–2.5 |

Ni(tBu-MeAMD)₂ exhibits superior purity but lower growth rates compared to β-diketonate complexes, necessitating process optimization.

Reaction Mechanisms in ALD Applications

DFT studies reveal the ALD mechanism using Ni(tBu-MeAMD)₂ and H₂S:

-

First Ligand Elimination : Surface sulfhydryl (−SH) groups displace one amidinate ligand at 180°C, forming Ni–S bonds.

-

Second Ligand Exchange : The remaining amidinate reacts with adjacent −SH, releasing N,N'-di-t-butylacetamidine (tBu-MeAMD-H).

-

H₂S Dissociation : H₂S replaces tBu-MeAMD-H, depositing NiSₓ and regenerating −SH sites.

The energy barrier for ligand exchange (ΔG‡ = 45 kJ/mol) ensures self-limiting growth at 200–250°C.

Industrial-Scale Production Challenges

Batch Consistency

Maintaining ±0.5% stoichiometry across 100 kg batches requires:

-

Automated ligand addition systems with mass flow controllers.

-

In-line ICP-OMS monitoring of nickel content.

Cost Drivers

-

Ligand Synthesis : 58% of total cost (tert-butylamine: $120/kg).

-

Purification : Sublimation consumes 35% of energy input.

Process intensification could reduce costs by 40% through solvent recycling.

Emerging Applications and Performance Metrics

Q & A

Q. What synthetic methodologies are recommended for integrating Bis(N,N'-di-t-butylacetamidinato)nickel(II) into thin-film deposition processes?

This compound is a high-purity precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). To design experiments:

- Optimize sublimation temperatures (typically 120–180°C) to ensure controlled vaporization without decomposition.

- Pair with oxygen or nitrogen precursors (e.g., NH₃, O₂) for oxide or nitride film growth.

- Monitor deposition rates using in situ mass spectrometry to correlate precursor flux with film stoichiometry .

- Validate film purity via X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDS).

Q. How can researchers verify the purity and ligand integrity of this nickel complex?

Methodological steps include:

- Inductively coupled plasma mass spectrometry (ICP-MS): Quantify nickel content (99.999% purity) and detect trace metals (e.g., Fe, Co).

- Nuclear magnetic resonance (NMR): Analyze ligand environment (e.g., tert-butyl groups at ~1.3 ppm in ¹H NMR).

- Thermogravimetric analysis (TGA): Confirm thermal stability (<200°C) and absence of volatile impurities .

Q. What are the key safety and stability considerations for handling this compound?

- Storage: Maintain under inert gas (Ar/N₂) at room temperature to prevent ligand oxidation or moisture absorption, as recommended for analogous high-purity metal-organic precursors .

- Decomposition risks: Avoid exposure to air or humidity, which may hydrolyze the acetamidinate ligands, releasing toxic byproducts like nickel oxides .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic activity data when using this nickel complex in cross-coupling reactions?

Contradictions often arise from:

- Ligand degradation: Monitor ligand stability under reaction conditions using in situ infrared (IR) spectroscopy.

- Solvent effects: Compare activity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to identify solvent-ligand interactions.

- Substrate scope limitations: Perform Hammett plots to correlate electronic effects of substrates with reaction yields .

Q. What experimental strategies optimize the use of this precursor in MOF synthesis?

Advanced approaches include:

- Ligand-exchange reactions: Replace labile acetamidinate ligands with carboxylate or pyridine-based linkers to anchor nickel nodes in MOF frameworks.

- Post-synthetic modification: Introduce redox-active sites by treating MOFs with this precursor under reducing conditions.

- In situ X-ray diffraction (XRD): Track crystallization kinetics to avoid amorphous phase formation .

Q. How does thermal stability impact the design of ALD cycles for nickel-containing films?

- Pulse duration optimization: Short precursor pulses (0.1–1 sec) minimize thermal decomposition during ALD.

- Substrate temperature calibration: Maintain temperatures below 250°C to prevent ligand fragmentation, which introduces carbon impurities.

- Byproduct analysis: Use quadrupole mass spectrometry to detect volatile byproducts (e.g., t-butylamine) and adjust purge times .

Q. What mechanistic insights can be gained from spectroscopic studies of this compound in electrocatalytic CO₂ reduction?

- Operando Raman spectroscopy: Identify intermediate species (e.g., Ni–CO adducts) during catalysis.

- X-ray absorption near-edge structure (XANES): Track oxidation state changes (Ni²⁺ → Ni⁰) under applied potentials.

- Isotopic labeling: Use ¹³CO₂ to distinguish reaction pathways via gas chromatography-mass spectrometry (GC-MS) .

Data Analysis and Validation

Q. How should researchers resolve contradictions in reported decomposition temperatures for this precursor?

- Reproducibility checks: Compare TGA data across multiple instruments (e.g., Netzsch vs. TA Instruments).

- Atmosphere control: Ensure consistent inert gas flow rates (e.g., 50 mL/min Ar) to avoid oxidative decomposition artifacts.

- Collaborative validation: Cross-reference data with independent labs using identical synthesis batches .

Q. What statistical methods are appropriate for analyzing catalytic performance variability?

- Principal component analysis (PCA): Correlate reaction parameters (temperature, solvent, ligand ratio) with yield outcomes.

- Error propagation modeling: Quantify uncertainty in turnover frequency (TOF) calculations from GC or HPLC data.

- Meta-analysis frameworks: Apply Cochrane heterogeneity tests (I² statistic) to aggregate data from disparate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.